![molecular formula C8H7NO B1466036 2-Ethynyl-5-methoxypyridine CAS No. 1196155-18-6](/img/structure/B1466036.png)
2-Ethynyl-5-methoxypyridine
Overview
Description
2-Ethynyl-5-methoxypyridine (2-E5MP) is an important organic compound that has been studied extensively for its various applications in the fields of synthetic organic chemistry and biochemistry. It is a versatile building block for the synthesis of a wide range of compounds and has been used for the development of new drugs, pesticides, and other materials. In addition, 2-E5MP has been studied for its potential as a therapeutic agent and its mechanism of action.
Scientific Research Applications
Chemical Structure and Bonding Characteristics
2-Ethynyl-5-methoxypyridine is a compound related to pyridine derivatives, which have been extensively studied for their unique chemical properties and potential applications in various scientific research areas. A study on related compounds, such as 2-methoxypyridine, has been characterized by rotational spectra and ab initio calculations, revealing detailed insights into their conformation and bonding. This foundational understanding is crucial for exploring 2-ethynyl-5-methoxypyridine's applications in fields like material science, organic synthesis, and catalysis (Cheng et al., 2020).
Photocatalysis and Electronic Properties
The compound's structural motif, particularly the ethynyl group, has been utilized in synthesizing novel photocatalysts. For instance, alkyne-substituted complexes based on ruthenium demonstrate the influence of alkynyl substituents on electronic structures and photocatalytic abilities, including the oxidation of organic substrates. Such research underscores 2-ethynyl-5-methoxypyridine's potential in developing new photocatalytic materials and understanding their underlying electronic properties (Davidson et al., 2015).
Nonlinear Optical (NLO) Applications
A novel derivative, demonstrating second-order NLO application, showcases 2-ethynyl-5-methoxypyridine derivatives' potential in creating materials for optoelectronic applications. This derivative, with an infinite pseudo-layered structure, exhibits significant NLO properties, suggesting its use in developing advanced optical devices (Kolev et al., 2008).
Material Synthesis and Characterization
The synthesis and structural elucidation of compounds related to 2-ethynyl-5-methoxypyridine, such as ester amides of squaric acid, highlight the compound's versatility in material science. These studies not only provide insights into the chemical synthesis of complex organic molecules but also reveal their potential applications in creating materials with unique properties, such as enhanced thermal stability and structural diversity (Cherneva & Kolev, 2008).
Charge Transfer Complexes
Research on charge transfer complexes involving methoxypyridine derivatives points to the potential of 2-ethynyl-5-methoxypyridine in developing compounds with specific electronic characteristics. These complexes, explored through spectroscopic studies, underline the broader implications of such compounds in studying and developing materials with tailored electronic and photophysical properties (Alghanmi & Habeeb, 2015).
properties
IUPAC Name |
2-ethynyl-5-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-3-7-4-5-8(10-2)6-9-7/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAGVFXAPIOPGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10721330 | |
Record name | 2-Ethynyl-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10721330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-5-methoxypyridine | |
CAS RN |
1196155-18-6 | |
Record name | 2-Ethynyl-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10721330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethynyl-5-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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